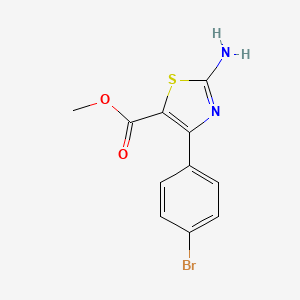

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Acylation of the 2-Amino Group

The 2-amino group on the thiazole ring undergoes acylation reactions with electrophilic reagents. For example, treatment with bromoacetyl bromide introduces a bromoacetamido moiety, forming methyl 2-(2-bromoacetamido)-5-(4-bromophenyl)thiazole-5-carboxylate. This reaction is critical for modifying the compound’s bioactivity, as seen in studies targeting enzyme inhibition .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Bromoacetyl bromide, base (e.g., pyridine) | 2-Bromoacetamido derivative |

Alkylation Reactions

The amino group can also participate in alkylation reactions. Industrial-scale syntheses of related thiazole derivatives (e.g., ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)thiazole-5-carboxylate) demonstrate the use of alkyl halides like isobutyl bromide under basic conditions (K₂CO₃ in DMF at 80–85°C) . While this specific example involves hydroxyl group alkylation, analogous conditions may apply to the amino group in the target compound.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., R-X), K₂CO₃, DMF, 80–85°C | N-Alkylated thiazole derivative |

Ester Functionalization

The methyl carboxylate group is susceptible to hydrolysis and condensation. While direct evidence for hydrolysis is limited in the cited sources, ester groups generally undergo saponification under acidic or basic conditions to yield carboxylic acids, which can further react with amines or alcohols to form amides or transesterified products.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH/H₂O or HCl/EtOH, reflux | 5-Carboxylic acid derivative |

| Condensation | Amine/alcohol, acid catalyst | Amide or ester derivatives |

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity at a molecular level. For example:

-

Antimicrobial Activity : The compound inhibits bacterial growth by disrupting enzyme function, likely through interactions with the thiazole core and substituents .

-

Anticancer Mechanisms : Molecular docking studies suggest strong binding to apoptosis-regulating proteins (e.g., Bcl-2), mediated by hydrogen bonding and hydrophobic interactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic properties. Its structure suggests possible activity as an antimicrobial and anticancer agent.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against cancer cells .

Antimicrobial Properties

Research indicates that thiazole derivatives can possess significant antimicrobial activity. This compound has been tested for its effectiveness against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed into a new class of antibiotics .

Material Science

Thiazole derivatives are also explored in material science for their electronic properties. This compound is being studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Applications

Recent advancements indicate that incorporating thiazole compounds into OLED materials can enhance light emission efficiency. A study highlighted that devices using this compound showed improved brightness and stability compared to conventional materials .

Mécanisme D'action

The mechanism of action of methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the amino group on the thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the bromophenyl group.

4-Bromophenylthiazole: Contains the bromophenyl group but lacks the amino and carboxylate groups.

Thiazole-5-carboxylate Derivatives: Compounds with similar carboxylate functionality but different substituents on the thiazole ring.

Uniqueness

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its ability to interact with biological targets, while the amino and carboxylate groups provide additional sites for chemical modification and interaction.

Activité Biologique

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, antifungal, and anticancer agent, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHBrNOS |

| Molecular Weight | 313.17 g/mol |

| CAS Number | 1284363-17-2 |

The compound features a thiazole ring, an amino group, and a bromophenyl substituent, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by various researchers highlighted its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.75 |

These findings suggest that the compound could serve as a potent antimicrobial agent against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it was found to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 8 |

| Human breast cancer (MCF-7) | 12 |

| Human lung adenocarcinoma (A549) | 10 |

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways .

Study on Anticancer Mechanisms

A significant study detailed the mechanisms through which this compound exerts its anticancer effects. The research utilized molecular docking studies to analyze the interaction between the compound and various target proteins involved in cancer progression. The results indicated strong binding affinities to Bcl-2 and COX enzymes, which are crucial in regulating apoptosis and inflammation in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl 2-bromoacetate under basic conditions. Understanding the structure-activity relationship (SAR) is vital for optimizing its biological activity. Variations in substituents on the thiazole ring have shown to influence both antimicrobial and anticancer properties significantly .

Propriétés

IUPAC Name |

methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXDFXQLKZPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.